

CCT137690: A Comparative Analysis of a Potent Pan-Aurora Kinase Inhibitor

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Compound of Interest		
Compound Name:	CCT 137690	
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the Aurora kinase inhibitor CCT137690. We will explore its specificity against a panel of kinases, compare its performance with alternative inhibitors, and provide supporting experimental data and protocols.

CCT137690 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1] [2][3] It demonstrates significant anti-proliferative activity across a wide range of human tumor cell lines by targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] This guide offers an objective comparison of CCT137690 with other well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358), to assist in the selection of the most appropriate research tools for cancer therapy and cell cycle studies.

Kinase Specificity: A Head-to-Head Comparison

The inhibitory activity of CCT137690 and its alternatives was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.



Kinase Target	CCT137690 IC50 (nM)	Alisertib (MLN8237) IC50 (nM)	Danusertib (PHA- 739358) IC50 (nM)
Aurora A	15[2][3]	1.2[4]	13[5][6][7]
Aurora B	25[2][3]	396.5[4]	79[5][6][7]
Aurora C	19[2][3]	Not Reported	61[5][6][7]
FLT3	2.5[8]	Not Reported	Not Reported
FGFR1	>80% inhibition at 1µM[1]	Not Reported	47[6]
VEGFR	>80% inhibition at 1µM[1]	Not Reported	Not Reported
Abl	Not Reported	Not Reported	25[6]
Ret	Not Reported	Not Reported	31[6]
TrkA	Not Reported	Not Reported	31[6]

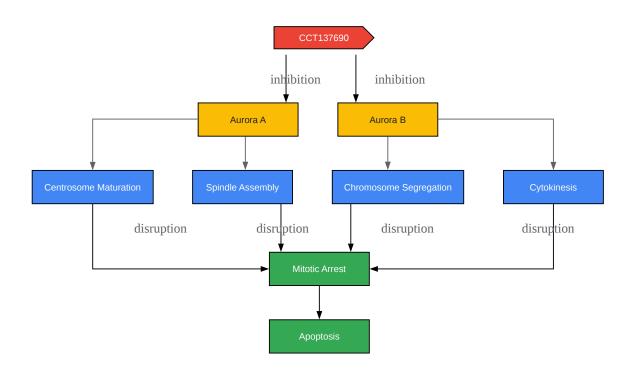
Analysis:

- CCT137690 exhibits potent and relatively balanced inhibition against all three Aurora kinase isoforms (A, B, and C) with IC50 values in the low nanomolar range.[2][3] It also shows significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[8]
- Alisertib (MLN8237) is a highly selective inhibitor of Aurora A, with over 200-fold greater selectivity for Aurora A compared to Aurora B.[4] This makes it a valuable tool for dissecting the specific roles of Aurora A.
- Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with additional activity against other kinases such as Abl, FGFR1, Ret, and TrkA.[5][6] Its broader spectrum of activity may be advantageous in certain therapeutic contexts but less suitable for studies requiring high selectivity for Aurora kinases.

Signaling Pathway and Mechanism of Action



CCT137690 exerts its anti-cancer effects by disrupting the normal progression of mitosis. By inhibiting Aurora kinases, it induces a cascade of events leading to mitotic catastrophe and ultimately, apoptosis (programmed cell death).



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Caption: CCT137690 signaling pathway.

Experimental Protocols

The following is a representative protocol for a biochemical kinase assay used to determine the IC50 values of kinase inhibitors.

Objective: To measure the in vitro inhibitory activity of a compound against a specific kinase.



Materials:

- Kinase enzyme (e.g., recombinant human Aurora A)
- Kinase substrate (e.g., Myelin Basic Protein)
- [y-33P]ATP (radiolabeled)
- Non-radiolabeled ATP
- Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Test compound (e.g., CCT137690) dissolved in DMSO
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare Compound Dilutions: Serially dilute the test compound in DMSO to create a range of concentrations.
- Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mixture containing the kinase enzyme, substrate, and kinase reaction buffer.
- Add Inhibitor: Add a small volume of the diluted test compound or DMSO (for control) to the appropriate wells.
- Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

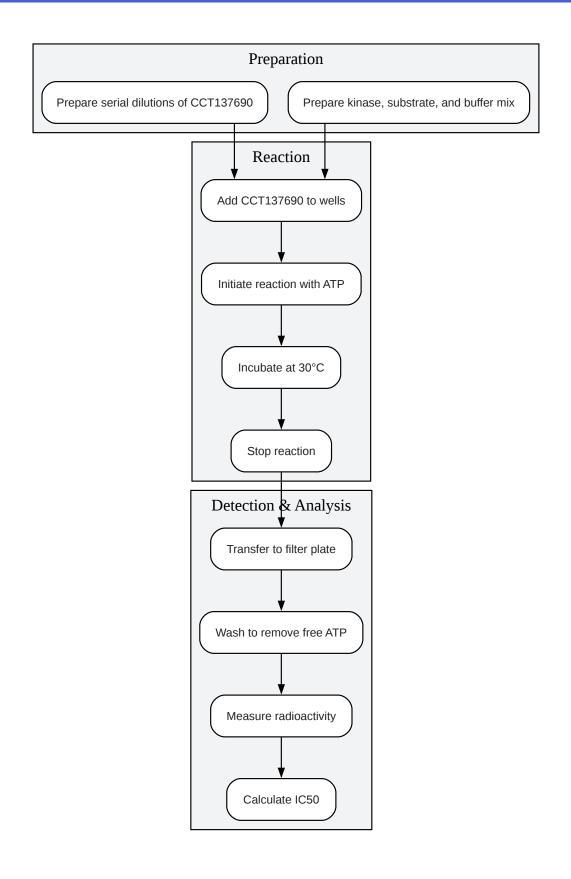






- Substrate Capture: Transfer the reaction mixtures to a filter plate, which will capture the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [y-33P]ATP.
- Quantification: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Kinase panel assay workflow.



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